Isobutyl cyanoacetate

概述

描述

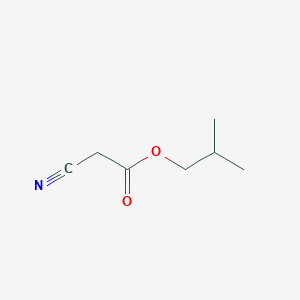

Isobutyl cyanoacetate is an organic compound with the molecular formula C7H11NO2. It is a colorless liquid with a strong odor and is known for its applications in various chemical syntheses. The compound is characterized by the presence of a cyano group (-CN) and an ester group (-COO-), making it a versatile intermediate in organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: Isobutyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of cyanoacetic acid with isobutanol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote the formation of the ester, and the product is then purified through distillation to obtain high-purity this compound.

化学反应分析

Types of Reactions: Isobutyl cyanoacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Condensation Reactions: The ester group can undergo condensation reactions with amines to form amides and other nitrogen-containing compounds.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and isobutanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Condensation Reactions: Reagents include primary or secondary amines, often under acidic or basic conditions.

Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products:

Nucleophilic Substitution: Substituted cyanoacetates.

Condensation Reactions: Amides and other nitrogen-containing compounds.

Hydrolysis: Cyanoacetic acid and isobutanol.

科学研究应用

Antibacterial Applications

Recent studies have highlighted the potential of isobutyl cyanoacrylate nanoparticles (iBCA-NPs) as effective antibacterial agents. These nanoparticles have been shown to exhibit significant antibacterial properties against major pathogens affecting fish, such as those found in aquaculture.

- Study Findings : A study assessed the efficacy of two types of iBCA-NPs (D6O and NP30) against bacterial pathogens in rainbow trout. The results indicated that both nanoparticles demonstrated dose-dependent and species-specific antibacterial effects, with NP30 showing higher efficacy than D6O. Importantly, these nanoparticles are biodegradable and exhibit minimal toxicity, making them promising alternatives to traditional antibiotics in aquaculture settings .

Surgical Adhesives

Isobutyl cyanoacrylate is widely utilized as a surgical adhesive due to its rapid bonding capabilities and biocompatibility. Its applications span multiple medical fields:

- Ophthalmology : In a study involving calf and rabbit eyes, isobutyl cyanoacrylate was tested for its ability to bond tissues without penetrating the cornea. The findings suggested that while the adhesive effectively bonded tissues, it did not migrate into deeper ocular structures .

- Oral Surgery : Cyanoacrylate adhesives have been employed in oral and maxillofacial surgeries. Studies comparing traditional sutures with cyanoacrylate adhesives showed that the latter resulted in less inflammation and quicker hemostasis. For example, patients undergoing alveoloplasty experienced significantly reduced sensitivity and erythema when treated with cyanoacrylate compared to sutures .

- Bone Repair : Isobutyl cyanoacrylate has also been used in osteosynthesis procedures, where it successfully reattached bone fragments in animal models. The stability and callus formation associated with this adhesive were comparable to traditional fixation methods .

Innovative Research Applications

The versatility of isobutyl cyanoacetate extends beyond traditional uses into innovative research avenues:

- Selective Arterial Occlusion : In veterinary studies, isobutyl 2-cyanoacrylate was delivered selectively to occlude arteries in dogs effectively. This application could have implications for minimally invasive surgical techniques in both human and veterinary medicine .

- Human Pulp Capping : Histological studies have demonstrated that isobutyl cyanoacrylate can be used for capping exposed dental pulps, promoting healing while minimizing inflammation .

Data Table: Summary of Applications

作用机制

The mechanism of action of isobutyl cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to form new carbon-carbon and carbon-nitrogen bonds. The ester group also participates in reactions, such as hydrolysis and condensation, contributing to the compound’s versatility in organic synthesis.

相似化合物的比较

- Methyl cyanoacetate

- Ethyl cyanoacetate

- Propyl cyanoacetate

These compounds are used in similar applications but differ in their reactivity and physical properties due to the variation in the ester group.

生物活性

Isobutyl cyanoacetate (IBCA) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and aquaculture. This article explores the biological activity of IBCA, focusing on its antibacterial properties, applications in tissue adhesion, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the chemical formula and is classified as an ester of cyanoacetic acid. Its structure consists of a cyano group attached to an acetate moiety, which contributes to its reactivity and biological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of IBCA, particularly in nanoparticle form. Research conducted on isobutyl cyanoacrylate nanoparticles (iBCA-NPs) demonstrated their effectiveness against various bacterial pathogens affecting fish species. The study assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of iBCA-NPs against twelve prominent fish disease pathogens.

Key Findings:

- Efficacy Against Pathogens : iBCA-NPs showed significant antibacterial activity against Gram-negative bacteria such as Streptococcus iniae and Photobacterium damselae. The nanoparticles exhibited dose-dependent and species-specific antibacterial properties .

- In Vivo Studies : When administered to rainbow trout at a concentration of 3571.4 mg/kg feed, the iBCA-NPs resulted in survival rates comparable to control groups, indicating their safety and potential for use in aquaculture .

- Mechanism of Action : Unlike traditional antibiotics, iBCA-NPs may reduce the emergence of antibiotic-resistant bacteria by employing physical mechanisms against pathogens rather than solely relying on chemical action.

Applications in Medical Adhesives

Isobutyl cyanoacrylate is widely used as a tissue adhesive , particularly in ophthalmology for treating corneal perforations. A retrospective case series evaluated its effectiveness in 22 eyes with perforations ≤3 mm.

Results:

- Healing Rates : Approximately 40.9% of eyes healed with adhesive application alone, with a mean healing time of 33.4 days .

- Visual Outcomes : Visual acuity improved in 77.8% of cases post-treatment, demonstrating the adhesive's potential as a reliable option for surgical interventions involving corneal injuries .

Comparative Efficacy

The following table summarizes the efficacy of IBCA-based treatments compared to traditional methods:

| Treatment Method | Healing Rate (%) | Time to Heal (Days) | Visual Acuity Improvement (%) |

|---|---|---|---|

| Isobutyl Cyanoacrylate | 40.9 | 33.4 | 77.8 |

| Traditional Antibiotics | Variable | Variable | Variable |

属性

IUPAC Name |

2-methylpropyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(2)5-10-7(9)3-4-8/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGQEKKNLHJZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065424 | |

| Record name | Acetic acid, cyano-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13361-31-4 | |

| Record name | 2-Methylpropyl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-cyano-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, cyano-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1WNZ1D0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isobutyl cyanoacetate primarily used for in scientific research?

A1: this compound is frequently employed as a reagent in the synthesis of various ring-substituted isobutyl phenylcyanoacrylates. These acrylate derivatives are then often studied for their potential as monomers in copolymerization reactions with styrene. [, , , , , , , , , , , ]

Q2: How is this compound synthesized in the lab?

A2: One common method is the Knoevenagel condensation reaction. This reaction involves reacting a substituted benzaldehyde with this compound in the presence of a base catalyst, often piperidine. [, , , , , , , , , , , ]

Q3: What are the typical characterization techniques used to confirm the synthesis of this compound and its derivatives?

A3: Researchers commonly utilize a combination of techniques including:

- Elemental Analysis (CHN): To verify the elemental composition of the synthesized compounds. [, , , , , , , , , , , ]

- Spectroscopic Methods:

Q4: Why is styrene copolymerization with isobutyl phenylcyanoacrylate derivatives a significant area of research?

A4: Copolymerization of styrene with these acrylate derivatives offers a way to potentially modify the properties of polystyrene. By altering the substituents on the phenyl ring of the isobutyl phenylcyanoacrylates, researchers can investigate the structure-property relationship and potentially fine-tune the thermal and physical properties of the resulting copolymers. [, , , , , , , , , , , ]

Q5: How is the composition of the styrene copolymers determined?

A5: The composition of the copolymers is often determined by analyzing the nitrogen content using elemental analysis. This information, in conjunction with the known structures of the monomers, allows researchers to calculate the relative amounts of each monomer incorporated into the copolymer chain. [, , , , , , , , , , , ]

Q6: What analytical techniques are used to study the thermal properties of these styrene copolymers?

A6: Two main techniques are employed:

- Differential Scanning Calorimetry (DSC): This technique helps determine the glass transition temperatures (Tg) of the copolymers, providing insights into their flexibility and thermal behavior. []

- Thermogravimetric Analysis (TGA): TGA is used to analyze the thermal stability and degradation patterns of the copolymers. This information is crucial for understanding their potential applications at elevated temperatures. []

Q7: Has this compound been used in any other applications besides the synthesis of phenylcyanoacrylate derivatives?

A7: Yes, isobutyl [3-¹⁴C]cyanoacrylate has been synthesized and used as a radiolabeled compound in research. The synthesis involved a Diels-Alder reaction with anthracene to form a stable intermediate, followed by thermolysis to generate the desired radiolabeled product. []

Q8: Are there alternative methods for synthesizing this compound?

A8: Yes, an alternative method involves the interesterification of methyl cyanoacetate with 2-methyl-1-propanol (isobutanol) using tetrabutyl titanate as a catalyst. This approach provides a high yield (97.20%) of this compound under optimized reaction conditions. []

Q9: What factors influence the yield of this compound in the interesterification reaction?

A9: Several factors, including the reaction temperature, the molar ratio of reactants, and the amount of catalyst used, can significantly impact the yield of this compound. []

Q10: What is the role of paranitrobenzoic acid in the polymethylmethacrylate composite material for 3D printing?

A10: While the provided abstract does not explicitly detail the role of paranitrobenzoic acid [], it likely acts as a polymerization initiator or modifier. Paranitrobenzoic acid can generate free radicals upon heating or UV exposure, potentially initiating the polymerization of this compound within the composite material.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。